molecular formula C15H22BrNO3 B6014831 [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol

[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B6014831
M. Wt: 344.24 g/mol
InChI Key: AIUVUOLDKDDJCD-UHFFFAOYSA-N
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Description

[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a brominated and methoxylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol typically involves multiple steps. One common method includes the bromination of 2,4-dimethoxybenzyl alcohol followed by its reaction with piperidine derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of brominated and methoxylated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

Its structural features may contribute to its activity against certain biological targets, making it a candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and methoxylated phenyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the phenyl ring, along with the hydroxyl group on the piperidine ring, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-19-14-7-15(20-2)13(16)6-12(14)9-17-5-3-4-11(8-17)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUVUOLDKDDJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCC(C2)CO)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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